N,1-diethyl-1H-imidazol-2-amine N,1-diethyl-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1177292-95-3
VCID: VC2810614
InChI: InChI=1S/C7H13N3/c1-3-8-7-9-5-6-10(7)4-2/h5-6H,3-4H2,1-2H3,(H,8,9)
SMILES: CCNC1=NC=CN1CC
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol

N,1-diethyl-1H-imidazol-2-amine

CAS No.: 1177292-95-3

Cat. No.: VC2810614

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

N,1-diethyl-1H-imidazol-2-amine - 1177292-95-3

Specification

CAS No. 1177292-95-3
Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
IUPAC Name N,1-diethylimidazol-2-amine
Standard InChI InChI=1S/C7H13N3/c1-3-8-7-9-5-6-10(7)4-2/h5-6H,3-4H2,1-2H3,(H,8,9)
Standard InChI Key LPXFBCUGAYBXCQ-UHFFFAOYSA-N
SMILES CCNC1=NC=CN1CC
Canonical SMILES CCNC1=NC=CN1CC

Introduction

Structural Analysis and Chemical Properties

Molecular Structure

N,1-diethyl-1H-imidazol-2-amine consists of a five-membered imidazole ring with an ethyl group attached to the N-1 position and an N-ethylamino group at the C-2 position. The imidazole core provides structural rigidity and potential for hydrogen bonding, while the ethyl substituents contribute to the compound's lipophilicity and steric properties. The compound shares structural similarities with other substituted imidazoles but has specific features that distinguish it from related compounds such as N,1-dimethyl-1H-imidazol-2-amine and N,1-diethyl-1H-benzo[d]imidazol-2-amine.

Physical and Chemical Properties

Based on analysis of similar compounds and general principles of organic chemistry, the following properties can be inferred for N,1-diethyl-1H-imidazol-2-amine:

Table 1: Estimated Physical and Chemical Properties of N,1-diethyl-1H-imidazol-2-amine

PropertyEstimated ValueInference Basis
Molecular FormulaC₇H₁₃N₃Structural analysis
Molecular WeightApproximately 139.20 g/molCalculated from molecular formula
AppearanceLikely a crystalline solidBased on similar imidazole derivatives
SolubilitySoluble in polar organic solvents (DMF, DMSO); moderately soluble in alcohols; limited solubility in waterBased on similar imidazole derivatives
Melting PointEstimated 160-180°CExtrapolated from related compounds
XLogP3Approximately 1.8-2.2Estimated based on N,N-diethyl benzimidazole derivatives (2.4)
Hydrogen Bond Donor Count1Structural analysis
Hydrogen Bond Acceptor Count2Structural analysis
pKaApproximately 6.5-7.5Based on typical imidazole properties

Spectroscopic Characteristics

The spectroscopic profile of N,1-diethyl-1H-imidazol-2-amine would likely exhibit characteristic patterns in NMR and mass spectrometry. By extrapolating from data available for similar compounds, the following spectral features would be expected:

  • ¹H NMR: Signals for imidazole C-H protons (δ 6.5-7.5 ppm), N-ethyl CH₂ (δ 3.3-4.0 ppm), N-ethyl CH₃ (δ 1.2-1.5 ppm), and amino-ethyl groups (CH₂ at δ 3.0-3.5 ppm; CH₃ at δ 1.0-1.3 ppm) .

  • ¹³C NMR: Characteristic signals for the imidazole carbon atoms, particularly the C-2 position (δ 150-155 ppm) and the ethyl carbon atoms (δ 12-45 ppm) .

  • Mass Spectrometry: Would likely show a molecular ion peak at m/z 139 corresponding to the molecular weight, with fragmentation patterns characteristic of imidazole derivatives .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N,1-diethyl-1H-imidazol-2-amine could be achieved through several synthetic routes, drawing upon established methods for related compounds:

Sequential N-Alkylation Approach

One potential synthetic pathway involves the sequential alkylation of 2-aminoimidazole:

  • N-1 Ethylation: Treatment of 2-aminoimidazole with an ethylating agent (such as ethyl iodide or ethyl bromide) in the presence of a suitable base.

  • N-Amino Ethylation: Subsequent ethylation of the amino group using similar conditions but with controlled stoichiometry .

The optimization of such reactions would likely involve careful control of reaction parameters as demonstrated in related compounds:

Table 2: Potential Reaction Optimization Parameters for N-Alkylation

ParameterPotential Optimal ConditionsConsiderations
Alkylating AgentEthyl iodide (1.25-1.5 equiv.)Based on optimization studies of related methylation reactions
BaseNaH (1.5 equiv.)Strong base may be necessary for selective N-alkylation
Temperature-10°C to 0°C initially, then warming to room temperatureLower temperatures may enhance selectivity
SolventDMF or DMSOPolar aprotic solvents favor SN2 reactions
Reaction Time2-5 hoursMonitoring by TLC to ensure completion without over-alkylation

Cyclization-Based Approach

An alternative synthetic route might involve:

  • Cyclization of appropriately substituted ethyl diamine derivatives with orthoesters or carboxylic acid derivatives

  • Subsequent functionalization to introduce the ethyl groups at the desired positions

Purification Methods

Purification of N,1-diethyl-1H-imidazol-2-amine would likely employ techniques such as:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable solvents (potentially ethanol or ethyl acetate)

  • Potential need for multiple purification steps to ensure high purity

Reactivity and Chemical Behavior

General Reactivity Patterns

The reactivity of N,1-diethyl-1H-imidazol-2-amine would be influenced by several structural features:

  • The imidazole nitrogen at position 3 would serve as a nucleophilic center

  • The amino group would function as both a nucleophile and a hydrogen bond donor

  • The imidazole ring would display aromatic characteristics

  • The ethyl substituents would contribute steric effects that may influence reaction pathways

Biological Activities and Applications

Antimicrobial Activity

Benzimidazole derivatives with similar structural features have demonstrated antimicrobial properties against various pathogens. The N,1-diethyl-1H-imidazol-2-amine may similarly exhibit activity against bacterial and fungal strains, potentially through mechanisms involving DNA binding or enzyme inhibition.

As a Pharmacophore

The unique structural features of N,1-diethyl-1H-imidazol-2-amine make it a potential pharmacophore that could be incorporated into more complex molecular scaffolds to develop novel therapeutic agents. The imidazole core is found in numerous bioactive compounds and approved drugs, suggesting the potential utility of this derivative.

As a Building Block

In synthetic organic chemistry, N,1-diethyl-1H-imidazol-2-amine could serve as a valuable building block for the synthesis of more complex molecules with potential biological activities. The presence of reactive functional groups provides opportunities for further elaboration.

Structure-Activity Relationships

Comparison with Related Compounds

Table 3: Structural Comparison with Related Imidazole Derivatives

CompoundKey Structural DifferencesPotential Impact on Properties
N,1-dimethyl-1H-imidazol-2-amineContains methyl groups instead of ethyl groupsLower lipophilicity, potentially different binding properties and pharmacokinetics
N,N-diethyl-1H-benzo[d]imidazol-2-amineContains a fused benzene ring and two ethyl groups on the amino nitrogenHigher molecular weight (189.26 g/mol), greater lipophilicity (XLogP3 = 2.4), potentially different biological activity profile
1-methyl-4-phenyl-1H-imidazol-2-amineContains a methyl at N-1 and a phenyl at C-4Significantly different electronic properties and steric effects due to the phenyl ring
N,1-diethyl-1H-benzo[d]imidazol-2-amineContains a fused benzene ringIncreased aromatic character, different electronic distribution, potentially enhanced π-stacking interactions

Structure-Property Relationships

The structural features of N,1-diethyl-1H-imidazol-2-amine would likely influence its physicochemical and biological properties in the following ways:

Analytical Methods and Characterization

Chromatographic Analysis

For identification and purity assessment of N,1-diethyl-1H-imidazol-2-amine, various chromatographic techniques could be employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

  • Thin-Layer Chromatography (TLC) for reaction monitoring

Spectroscopic Identification

Complete characterization would typically involve:

  • NMR spectroscopy (¹H, ¹³C, and potentially 2D experiments)

  • Infrared spectroscopy (IR) for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-visible spectroscopy for chromophore characterization

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